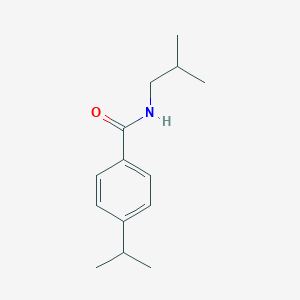

N-isobutyl-4-isopropylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-isobutyl-4-isopropylbenzamide, also known as IBMP, is a chemical compound that belongs to the class of amides. It is widely used in scientific research as a tool to investigate the mechanism of action of various physiological and biochemical processes. IBMP is synthesized through a simple and efficient method and has several advantages and limitations for laboratory experiments.

Applications De Recherche Scientifique

N-isobutyl-4-isopropylbenzamide is widely used in scientific research as a tool to investigate the mechanism of action of various physiological and biochemical processes. It has been shown to modulate the activity of several ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, the acid-sensing ion channel 3 (ASIC3), and the voltage-gated potassium channel Kv1.3. N-isobutyl-4-isopropylbenzamide has also been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.

Mécanisme D'action

The mechanism of action of N-isobutyl-4-isopropylbenzamide is not fully understood. It is believed to interact with specific binding sites on ion channels and enzymes, thereby modulating their activity. N-isobutyl-4-isopropylbenzamide has been shown to bind to the TRPV1 channel at a site that is distinct from the capsaicin binding site. It has also been shown to inhibit the activity of FAAH by binding to its active site.

Biochemical and Physiological Effects:

N-isobutyl-4-isopropylbenzamide has several biochemical and physiological effects. It has been shown to induce hypothermia in mice, which is believed to be mediated by the activation of the TRPV1 channel. N-isobutyl-4-isopropylbenzamide has also been shown to reduce the activity of the enzyme FAAH, which leads to an increase in the levels of endocannabinoids such as anandamide. Endocannabinoids are known to modulate several physiological processes, including pain, inflammation, and mood.

Avantages Et Limitations Des Expériences En Laboratoire

N-isobutyl-4-isopropylbenzamide has several advantages and limitations for laboratory experiments. One of the main advantages is its simple and efficient synthesis method using commercially available starting materials. N-isobutyl-4-isopropylbenzamide is also stable under normal laboratory conditions and has a long shelf life. However, N-isobutyl-4-isopropylbenzamide has several limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. N-isobutyl-4-isopropylbenzamide also has a relatively low potency compared to other compounds that modulate ion channels and enzymes.

Orientations Futures

There are several future directions for the use of N-isobutyl-4-isopropylbenzamide in scientific research. One direction is to investigate the role of N-isobutyl-4-isopropylbenzamide in modulating the activity of other ion channels and enzymes. Another direction is to develop more potent derivatives of N-isobutyl-4-isopropylbenzamide that can be used in experiments that require higher concentrations. Additionally, N-isobutyl-4-isopropylbenzamide can be used as a tool to investigate the role of endocannabinoids in various physiological and pathological conditions.

Méthodes De Synthèse

N-isobutyl-4-isopropylbenzamide can be synthesized through a simple and efficient method using commercially available starting materials. The synthesis involves the reaction of 4-isopropylbenzoic acid with isobutylamine in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide). The reaction is carried out in a solvent such as dichloromethane or ethyl acetate at room temperature. After the completion of the reaction, the product is purified by column chromatography using a suitable solvent system.

Propriétés

Nom du produit |

N-isobutyl-4-isopropylbenzamide |

|---|---|

Formule moléculaire |

C14H21NO |

Poids moléculaire |

219.32 g/mol |

Nom IUPAC |

N-(2-methylpropyl)-4-propan-2-ylbenzamide |

InChI |

InChI=1S/C14H21NO/c1-10(2)9-15-14(16)13-7-5-12(6-8-13)11(3)4/h5-8,10-11H,9H2,1-4H3,(H,15,16) |

Clé InChI |

DZTZQYFIPXQIBG-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)C(C)C |

SMILES canonique |

CC(C)CNC(=O)C1=CC=C(C=C1)C(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)

![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)

![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)